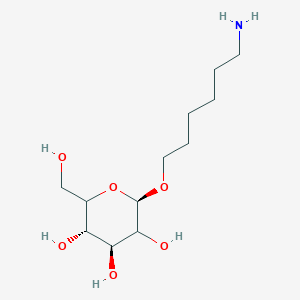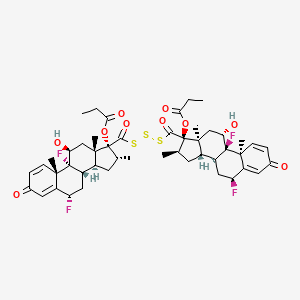
3-cyclopropylprop-2-énoate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3-cyclopropyl-, ethyl ester, also known as 2-Propenoic acid, 3-cyclopropyl-, ethyl ester, is a useful research compound. Its molecular formula is C₈H₁₂O₂ and its molecular weight is 140.18. The purity is usually 95%.
BenchChem offers high-quality 2-Propenoic acid, 3-cyclopropyl-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenoic acid, 3-cyclopropyl-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des dérivés de la coumarine
Le composé est utilisé dans la synthèse de dérivés de la coumarine {svg_1}. La condensation du cyanoacétate d'éthyle et du salicylaldéhyde peut conduire à l'ester coumarine-3-carboxylate ou à la 3-cyanocoumarine comme produit final {svg_2}. Ces dérivés de la coumarine ont suscité un intérêt considérable dans les domaines de la chimie synthétique, organique et pharmaceutique en raison de leurs applications polyvalentes {svg_3}.
Mécanismes de cyclisation
Le 3-cyclopropylprop-2-énoate d'éthyle est utilisé dans des études pour comprendre différents mécanismes de cyclisation {svg_4}. Des expériences comparatives et des calculs de la théorie de la fonctionnelle de la densité (DFT) ont été menés pour approfondir la compréhension du facteur critique dans cette réaction {svg_5}.
Chimie verte
Le composé est utilisé dans le développement de procédures douces et vertes pour la synthèse de dérivés de la coumarine {svg_6}. Une approche efficace et facile a été développée pour la préparation de l'ester coumarine-3-carboxylate comme produit principal de la réaction du cyanoacétate d'éthyle avec le salicylaldéhyde {svg_7}.
Recherche sur les catalyseurs
La distribution des produits de la réaction est bien corrélée avec les propriétés acide-base du catalyseur et la capacité du catalyseur à former un complexe par liaisons hydrogène {svg_8}. Cela fait du this compound un composé utile dans la recherche sur les catalyseurs {svg_9}.
Applications industrielles
Bien que non directement liés au this compound, il convient de noter que les éthers d'éthylène glycol, qui ont une structure similaire, sont utilisés comme solvants et plastifiants dans des applications industrielles {svg_10}.
Applications pharmaceutiques
Les dérivés de la coumarine, qui peuvent être synthétisés à l'aide de this compound, ont des applications en chimie pharmaceutique {svg_11}. Ils sont utilisés dans le développement de candidats médicaments {svg_12}.
Propriétés
IUPAC Name |
ethyl 3-cyclopropylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-10-8(9)6-5-7-3-4-7/h5-7H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBCPBSHJYHXQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5808-99-1 |
Source


|
| Record name | 5808-99-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2'-Methylene Bis[Ranitidine]](/img/structure/B1146619.png)
